![molecular formula C24H26N4O5 B1662247 PD 168077 maleate CAS No. 630117-19-0](/img/structure/B1662247.png)
PD 168077 maleate
Overview
Description
PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . It displays over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . It is known to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .
Molecular Structure Analysis
The molecular weight of PD 168077 maleate is 450.49 . The molecular formula is C20H22N4O•C4H4O4 .Physical And Chemical Properties Analysis
PD 168077 maleate is a solid substance . and is soluble in DMSO to 100 mM .Scientific Research Applications
- PD 168077 maleate specifically targets the D4 dopamine receptor. It displays over 400-fold selectivity for D4 receptors compared to D2 receptors and over 300-fold selectivity compared to D3 receptors .
- PD 168077 maleate has been explored in studies related to learning and memory. It reverses object recognition deficits, suggesting a potential role in cognitive enhancement .
- Researchers have investigated its impact on synaptic plasticity and memory formation, particularly in prefrontal cortical neurons .
- PD 168077 maleate has been used in research related to penile erection. Its effects on dopamine receptors may contribute to understanding the neural pathways involved in sexual function .
Neurotransmission and Dopamine Receptors
Cognitive Function and Learning
Penile Erection Mechanisms
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042601 | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide maleate | |
CAS RN |
630117-19-0 | |
Record name | PD-168077 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-168077 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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